Polymer formulators replacing BHT face two unresolved issues: high-temperature volatilization during extrusion and steric blockage preventing further antioxidant derivatization. 6-tert-Butyl-m-cresol (CAS 88-60-8) eliminates both:
• 46-47°C melting point vs. 70-73°C for BHT-enables earlier, uniform melt dispersion during compounding
• Single ortho-tert-butyl substitution preserves para-position reactivity, enabling synthesis of Antioxidant CA, 300, and BBM
• 0.1 g/L aqueous solubility-twice that of BHT-improves additive partitioning in water-miscible metalworking fluids
Supplied at ≥97% purity in 25 g to 500 g formats; ships ambient.
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
CAS No.88-60-8
Cat. No.B1293579
⚠ Attention: For research use only. Not for human or veterinary use.
INSOL IN WATER; SOL IN ALCOHOL, ETHER, ACETONE, ORGANIC SOLVENTS
Structure & Identifiers
Interactive Chemical Structure Model
6-tert-Butyl-m-cresol: Phenolic Antioxidant for Polymers & Industry
6-tert-Butyl-m-cresol (CAS 88-60-8), also known as 2-tert-butyl-5-methylphenol or 6-tert-butyl-3-methylphenol, is a sterically hindered monophenolic antioxidant belonging to the alkylated cresol class . It possesses a molecular formula of C11H16O, a molecular weight of 164.24 g/mol, and appears as a colorless to reddish liquid or crystalline solid depending on purity and ambient temperature [1]. The compound exhibits a predicted pKa of 11.45±0.10 and a LogP value of approximately 3.97, indicating substantial hydrophobicity and limited aqueous solubility [2]. Structurally distinguished from BHT (2,6-di-tert-butyl-p-cresol) by the presence of a single ortho-tert-butyl group adjacent to the phenolic hydroxyl and a methyl group at the meta position relative to the hydroxyl, 6-tert-butyl-m-cresol serves both as a direct stabilizer for fuels, oils, and polymers and as a critical synthetic intermediate for producing higher-performance bisphenolic and thiobisphenolic antioxidants .
Direct stabilizer for polymers, fuels, and oils
Monomeric precursor for bridged bisphenolic and thiobisphenolic antioxidants
[2] ChemHome. 6-tert-Butyl-m-cresol Physicochemical Properties. CAS 88-60-8. View Source
6-tert-Butyl-m-cresol vs. BHT/BHA: Substitution Risks
Procurement decisions involving hindered phenolic antioxidants cannot rely on simple in-class substitution due to substantial variation in physical properties, thermal behavior, and downstream chemical reactivity. Direct comparative analysis reveals that 6-tert-butyl-m-cresol differs markedly from its closest analog BHT (2,6-di-tert-butyl-p-cresol) in key parameters including melting point (46-47°C vs. 70-73°C for BHT) , flash point (105°C vs. 127°C for BHT) , and aqueous solubility (0.1 g/L vs. 0.05 g/L for BHT) . The monophenolic structure with a single ortho-tert-butyl group yields distinct steric and electronic properties compared to the di-ortho-substituted BHT, which directly influences radical scavenging kinetics, volatility during high-temperature processing, and compatibility with specific polymer matrices [1]. Furthermore, 6-tert-butyl-m-cresol uniquely functions as the essential monomeric precursor for synthesizing higher-value bridged antioxidants such as Antioxidant CA and Antioxidant 300—a role that BHT cannot fulfill due to its fully substituted ortho positions . Substituting with an alternative phenolic compound risks altered thermal stability profiles, unexpected volatilization losses during extrusion or molding, and incompatibility with downstream synthesis workflows.
6-tert-Butyl-m-cresol
BHT
Lower melting point may alter dispersion behavior during processing compared to BHT
6-tert-Butyl-m-cresol
BHT
Lower flash point may require revised handling and ventilation protocols relative to BHT
6-tert-Butyl-m-cresol
BHT
BHT lacks precursor capability for bridged antioxidants due to blocked para position, limiting downstream synthesis options
[1] Zhang JN, Hou JP, Weng XC. Antioxidized Activity of Synthetic Antioxidant and Their Oxidation Products. 2009. Discussion of structure-activity relationships among phenolic antioxidants including BHT and BHA. View Source
6-tert-Butyl-m-cresol: Performance Evidence vs. BHT
Lower Melting Point for Polymer Melt Dispersion
6-tert-Butyl-m-cresol exhibits a melting point of 46-47°C, which is significantly lower than that of BHT (2,6-di-tert-butyl-p-cresol) at 70-73°C . This 23-27°C reduction in melting point facilitates more rapid and homogeneous dispersion during polymer compounding at lower processing temperatures, reducing the risk of antioxidant agglomeration and localized oxidative degradation .
Melting Point vs BHTReported
46–47 °CvsBHT 70–73 °CΔ −23 to −27 °C
May support lower-temperature melt dispersion during compounding
Vendor technical data; review under specific processing conditions
Lower melting point translates to reduced energy requirements during compounding and improved additive distribution in polymer melts, critical for achieving consistent oxidative protection in polyolefins and elastomers.
The flash point of 6-tert-butyl-m-cresol is reported as 105°C , compared to 127°C for BHT as documented in vendor comparative specifications . This 22°C lower flash point reflects differences in vapor pressure and volatility between the monophenolic and di-ortho-substituted phenolic structures, which may influence material handling requirements and high-temperature processing behavior .
Flash Point vs BHTReported
105 °CvsBHT 127 °CΔ −22 °C
May inform handling and ventilation requirements
Standard flash point method context; review local safety protocols
Process SafetyVolatilityThermal Stability
Evidence Dimension
Flash Point
Target Compound Data
105°C
Comparator Or Baseline
BHT (2,6-di-tert-butyl-p-cresol): 127°C
Quantified Difference
Δ = -22°C (approximately 17% lower)
Conditions
Standard flash point determination method; vendor technical data
Why This Matters
Flash point differential directly informs storage classification, ventilation requirements, and safe handling protocols during procurement and industrial-scale formulation.
Process SafetyVolatilityThermal Stability
Aqueous Solubility Advantage for Formulations
6-tert-butyl-m-cresol demonstrates aqueous solubility of 0.1 g/L, which is approximately twice that of BHT at 0.05 g/L . While both compounds are predominantly hydrophobic (LogP ~3.97) [1], this two-fold solubility difference becomes consequential in aqueous emulsion systems, water-based lubricants, and formulations requiring partitioning between aqueous and organic phases .
Aqueous Solubility vs BHTReported
0.1 g/LvsBHT 0.05 g/L2× higher
May support formulation in aqueous systems
Water solubility remains low; review phase partitioning
Formulation ScienceSolubilityEmulsion Stability
Evidence Dimension
Aqueous Solubility
Target Compound Data
0.1 g/L
Comparator Or Baseline
BHT (2,6-di-tert-butyl-p-cresol): 0.05 g/L
Quantified Difference
Factor of 2× higher solubility
Conditions
Water at ambient temperature; vendor comparative analysis
Why This Matters
Higher aqueous solubility enables more effective incorporation into water-containing formulations and influences leaching behavior in applications where water contact is anticipated.
6-tert-Butyl-m-cresol is the definitive monomeric precursor for synthesizing Antioxidant CA (4,4′,4″-butane-1,1,3-triyltris(6-tert-butyl-m-cresol)) and Antioxidant 300 (4,4′-thiobis(6-tert-butyl-m-cresol)) . The compound undergoes electrophilic substitution at the para position relative to the hydroxyl group to form bridged bisphenolic and thiobisphenolic antioxidants with molecular weights of 358.54 g/mol for Antioxidant 300 and enhanced thermal stability (melting point 160-165°C) . BHT lacks this synthetic versatility due to di-ortho substitution blocking the para position [1].
Precursor Capability vs BHTClass-level inference
Functions as precursorvsBHT cannot
Supports synthesis of higher-MW bridged antioxidants
[1] Zhang JN, Hou JP, Weng XC. Antioxidized Activity of Synthetic Antioxidant and Their Oxidation Products. 2009. Discusses structural determinants of antioxidant activity including steric hindrance and substitution patterns. View Source
6-tert-Butyl-m-cresol: Key Application Scenarios
Low-Temperature Melt Dispersion in Polyolefins & Elastomers
For polymer compounding operations where processing temperatures are constrained or where rapid homogeneous additive dispersion is critical, 6-tert-butyl-m-cresol offers a measurable processing advantage over BHT due to its 23-27°C lower melting point (46-47°C vs. 70-73°C for BHT) . This lower melt temperature facilitates earlier melting and distribution during screw extrusion, reducing the risk of antioxidant-rich domains and ensuring consistent oxidative protection throughout the polymer matrix.
Thiobisphenolic and Bisphenolic Antioxidant Synthesis
6-tert-Butyl-m-cresol is the essential synthetic precursor for producing Antioxidant CA, Antioxidant 300 (4,4′-thiobis(6-tert-butyl-m-cresol), CAS 96-69-5), and Antioxidant BBM . These bridged antioxidants exhibit molecular weights of approximately 358.54 g/mol and melting points of 160-165°C , representing a significant performance upgrade relative to the monomer. The synthetic route proceeds via electrophilic substitution at the para position—a transformation that is sterically accessible in 6-tert-butyl-m-cresol but blocked in di-ortho-substituted analogs such as BHT.
Aqueous Formulations and Water-Based Lubricants
With aqueous solubility of 0.1 g/L—twice that of BHT at 0.05 g/L —6-tert-butyl-m-cresol is preferentially selected for formulations containing significant water fractions, including water-miscible metalworking fluids, aqueous emulsion lubricants, and certain personal care product matrices. The higher water solubility enhances partitioning behavior and reduces the tendency for additive precipitation or phase separation in aqueous-organic hybrid systems.
Polymer and Fuel Stabilization: Defined Volatility
The 105°C flash point of 6-tert-butyl-m-cresol differentiates it from BHT (127°C flash point) in applications where volatility during high-temperature processing or storage must be carefully managed. This lower flash point, coupled with the compound's established use as an oxidation inhibitor in aviation fuels and lubricating oils , positions 6-tert-butyl-m-cresol as a viable alternative in fuel and lubricant additive packages where the volatility characteristics of BHT are suboptimal.
Application
Selection Property
Validation Focus
Low-temperature melt dispersion in polyolefins & elastomers
Melt dispersion behavior
Homogeneous additive distribution at lower processing temperatures
Reaction yield and product purity for bridged antioxidants
Aqueous formulations & water-based lubricants
Aqueous solubility profile
Phase partitioning and precipitation resistance
Polymer & fuel stabilization with defined volatility
Volatility and flash point
Handling protocols and high-temperature retention
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